molecular formula C4H6O B031225 Cyclopropanecarboxaldehyde CAS No. 1489-69-6

Cyclopropanecarboxaldehyde

Cat. No. B031225
CAS RN: 1489-69-6
M. Wt: 70.09 g/mol
InChI Key: JMYVMOUINOAAPA-UHFFFAOYSA-N
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Description

Cyclopropanecarboxaldehyde (CPCA) is an organic compound with the chemical formula C3H4O. It is a colorless liquid with a pungent, fruity odor and is used as a flavoring agent in food and beverages. CPCA is also used as a solvent in the synthesis of pharmaceuticals and other organic compounds. CPCA is found in trace amounts in nature, but is usually synthesized in the laboratory.

Scientific Research Applications

  • Drug Development : The cyclopropyl ring, including structures like cyclopropanecarboxaldehyde, has been noted for enhancing potency and reducing off-target effects in drug molecules, addressing multiple challenges in drug development (Talele, 2016).

  • Organic Syntheses : Cyclopropenes and methylene-cyclopropanes, which include this compound, are valuable in highly selective organic syntheses. They are useful in creating diverse carbocycles, using transition metal catalysts (Binger & Büch, 1987).

  • Astronomical Research : this compound has been studied for its rotational parameters, aiding in the detection of similar molecules in the interstellar medium. This suggests potential applications in space chemistry (Cabezas et al., 2021).

  • Biological Activity : Cyclopropanes and cyclopropenes, including this compound, exhibit a range of biological activities. These include antibiotic, antiviral, antifungal, insecticidal, and neurochemical effects. They are also significant in biosynthesis and as membrane components (Salaün & Baird, 1995).

  • Chemical Synthesis : Activated cyclopropanes, like this compound, have become increasingly useful in organic synthesis due to their reactivity and control over diastereoselectivity and enantioselectivity (Simone & Waser, 2009).

  • Interstellar Medium Studies : Research has shown that this compound has promising properties in amorphous ices, suggesting its potential formation in low-temperature conditions in the interstellar medium (Hudson & Coleman, 2019).

Safety and Hazards

Cyclopropanecarboxaldehyde is a highly flammable liquid and vapor. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing its dust, fumes, gas, mist, vapors, or spray. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

cyclopropanecarbaldehyde
Source PubChem
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InChI

InChI=1S/C4H6O/c5-3-4-1-2-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYVMOUINOAAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051736
Record name Cyclopropanecarboxaldehyde
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Molecular Weight

70.09 g/mol
Source PubChem
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Physical Description

Liquid
Record name Cyclopropanecarboxaldehyde
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CAS RN

1489-69-6
Record name Cyclopropanecarboxaldehyde
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Record name Cyclopropanecarboxaldehyde
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Record name Cyclopropanecarboxaldehyde
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Record name Cyclopropanecarboxaldehyde
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Record name Cyclopropanecarboxaldehyde
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Synthesis routes and methods I

Procedure details

Disclosed is a process for the conversion of off-color cyclopropanecarboxylic acid (CPC-Acid) to CPC-Acid having a color value (platinum-cobalt scale) of less than about 10 by the steps of (1) heating off-color CPC-Acid produced by the oxidation of cyclopropanecarboxaldehyde with molecular oxygen with a strong acid; and (2) distilling the mixture of step (1) to obtain CPC-Acid having a color value of less than about 10 as the distillate product.
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Synthesis routes and methods II

Procedure details

To a glass liner with a magnetic stirrer were charged 0.7 g of 5% palladium on carbon catalyst and 7 g of cyclopropanecarboxaldehyde (94% assay, containing 6% crotonaldehyde). The glass liner was placed in a 250 ml autoclave and purged with nitrogen then with hydrogen. The autoclave was pressurized to 42.4 bar absolute with hydrogen and heated to 60° C. The mixture was stirred under these conditions for 16 hours. The reactor was cooled and vented with nitrogen and the catalyst was removed by filtration. GC analysis of the crude mixture showed that n-butanol was the only product obtained (100% over reduction of cyclopropanecarboxaldehyde and crotonaldehyde). Cyclopropylmethanol was not detected.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropanecarboxaldehyde
Reactant of Route 2
Cyclopropanecarboxaldehyde
Reactant of Route 3
Cyclopropanecarboxaldehyde
Reactant of Route 4
Cyclopropanecarboxaldehyde
Reactant of Route 5
Cyclopropanecarboxaldehyde
Reactant of Route 6
Cyclopropanecarboxaldehyde

Q & A

Q1: What is the molecular formula and weight of cyclopropanecarboxaldehyde (CPCA)?

A1: The molecular formula of this compound is C4H6O, and its molecular weight is 70.09 g/mol.

Q2: What are the key spectroscopic characteristics of CPCA?

A2: CPCA has been extensively studied using various spectroscopic techniques, including infrared (IR) [, ], Raman [], and microwave spectroscopy [, , , , , ]. These studies have provided insights into its vibrational modes, conformational stability, and rotational parameters.

Q3: CPCA exists in two isomeric forms. How do their spectroscopic properties differ?

A3: CPCA exists as cis and trans isomers, each exhibiting distinct spectroscopic signatures. Microwave spectroscopy has been particularly useful in characterizing the rotational spectra and dipole moments of both isomers []. The trans isomer, for instance, shows a strong absorption band in the infrared spectrum, which has been reassigned based on computational studies [].

Q4: Which conformer of CPCA is more stable and how is this influenced by the environment?

A4: While computational studies often predict the anti conformer to be more stable [], experimental findings regarding the relative stability of syn and anti-CPCA are contradictory and depend heavily on factors such as zero-point vibrational correction []. The stability order can be influenced by the surrounding environment, with the anti-conformer being favored in condensed phases [].

Q5: How has computational chemistry been employed to study CPCA?

A5: Computational methods such as DFT B3LYP [] and ab initio calculations [, ] have been employed to investigate various aspects of CPCA. These include the study of rotational isomerism [, ], conformational stability [], and vibrational frequencies for spectral assignment [].

Q6: What are some methods for synthesizing CPCA?

A6: CPCA can be synthesized through various methods. One approach involves the MacFadyen-Stevens reduction of cyclopropanecarboxylic acid []. Another method utilizes the oxidation of cyclopropanemethanol, either using cerium(IV) [] or through a Swern oxidation process [].

Q7: How does the Swern oxidation of specific cyclopropane derivatives lead to the formation of dihydrooxepines?

A7: Swern oxidation of 2-alkenyl-substituted 2-siloxy-1-(hydroxymethyl)cyclopropanes leads to the formation of 2,5-dihydrooxepines []. This transformation likely involves cyclopropanecarboxaldehydes as intermediates, undergoing a [, ]-sigmatropic rearrangement to form the seven-membered heterocycles [].

Q8: Can CPCA act as a precursor for other cyclic compounds?

A8: Yes, CPCA can serve as a precursor for various cyclic compounds. For example, it can be used in the synthesis of spirovetivane-type sesquiterpenoids via the thermal rearrangement of enol silyl ethers derived from 2-(cyclopropylmethylene)cycloalkanones [].

Q9: How has CPCA been utilized in the synthesis of fluorinated benzo(j)fluoranthene derivatives?

A9: CPCA derivatives have played a crucial role in synthesizing fluorinated benzo(j)fluoranthene compounds [, ]. One method involves the cyclodehydration of cyclopropanecarboxaldehydes [, ], offering a new synthetic route to these specific fluoranthene derivatives.

Q10: What are the applications of cyclopropylcarbinols derived from CPCA?

A10: Cyclopropylcarbinols, synthesized from CPCA, have found applications as intermediates in the stereospecific synthesis of (E)-homoallylic bromides []. This method improves the accessibility of these valuable compounds for various synthetic applications.

Q11: How can nickel catalysis be employed in reactions involving CPCA?

A11: Nickel catalysis, specifically using [Ni(cod)2] (cod = 1,5-cyclooctadiene) with different phosphine ligands, has proven valuable in reactions involving CPCA and its derivatives []. For instance, nickel-catalyzed defluorinative alkylation allows for the coupling of CPCA with trifluoromethyl alkenes []. Moreover, nickel complexes can mediate [3+2] cycloaddition reactions of CPCA derivatives with enones, leading to the formation of cyclopentane derivatives []. These methodologies highlight the versatility of CPCA in constructing complex molecular structures.

Q12: What is the significance of studying the dissociation pathways of molecules like 2,3-dihydrofuran, and how does it relate to CPCA?

A13: Studying the dissociation pathways of molecules like 2,3-dihydrofuran provides valuable insights into complex chemical reactions occurring in various environments, including combustion and astrochemistry []. The identification of CPCA as one of the dissociation products of 2,3-dihydrofuran using chirped-pulse Fourier transform microwave spectroscopy suggests its potential presence in such environments [].

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